Fruquintinib

Vue d'ensemble

Description

Fruquintinib, commercialisé sous le nom de marque Fruzaqla, est un nouvel inhibiteur de petite molécule des récepteurs du facteur de croissance de l’endothélium vasculaire (VEGFR) -1, -2 et -3. Il est principalement utilisé pour le traitement du cancer colorectal métastatique. This compound agit en inhibant l’angiogenèse, qui est le processus de formation de nouveaux vaisseaux sanguins, limitant ainsi l’apport d’oxygène et de nutriments aux cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fruquintinib implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupe fonctionnel. L’une des étapes clés comprend la formation du cycle quinazoline, qui est réalisée par une série de réactions de condensation. Le produit final est obtenu après des processus de purification et de cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, this compound est produit en utilisant une combinaison de procédés discontinus et à flux continu pour assurer un rendement élevé et une pureté élevée. La substance pharmaceutique brute est généralement préparée en mélangeant le principe pharmaceutique actif avec des excipients tels que la cellulose microcristalline et l’amidon. Le mélange est ensuite transformé en comprimés ou en gélules .

Analyse Des Réactions Chimiques

Core Reaction: C-O Coupling

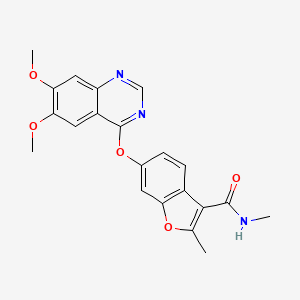

The primary synthetic route involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (Fig. 1). This reaction proceeds under mild alkaline conditions with an 85% yield .

Reaction Mechanism :

text4-chloro-6,7-dimethoxyquinazoline + 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide → this compound (6-[6,7-dimethoxyquinazolin-4-yloxy]-N,2-dimethylbenzofuran-3-carboxamide) + HCl

Key conditions:

Phase I Metabolism (Oxidation)

This compound undergoes CYP450-mediated oxidation , primarily via CYP3A4/5 (80%), with minor contributions from CYP2C8, CYP2C9, and CYP2C19 . Key metabolites include:

| Metabolite | Structural Modification | Enzymatic Pathway | Excretion Route |

|---|---|---|---|

| M9 | Demethylation at quinazoline ring | CYP3A4 | Urine (17.3%) |

| M10 | Hydroxylation at benzofuran moiety | CYP2C8/CYP2C9 | Feces (5%) |

| M11 | Sulfation of M10 | SULT1A1 | Urine (14.9%) |

M10 is unstable and converts to M11 in plasma via sulfotransferases .

Phase II Metabolism (Conjugation)

- Glucuronidation : UGT1A1/1A9 mediate glucuronide formation at the methoxy group (2% of dose) .

- Sulfation : Accounts for 69% of circulating metabolites .

Photodegradation

Under UV light (254 nm), this compound undergoes:

- Demethoxylation at C6/C7 positions

- Oxidative cleavage of the benzofuran ring

Major degradation products lose 90% VEGFR-2 inhibitory activity .

Hydrolysis

In acidic conditions (pH < 3):

textThis compound + H₂O → 6-hydroxyquinazoline + N,2-dimethylbenzofuran-3-carboxamide

This reaction is negligible at physiological pH (1% degradation over 24h) .

Table 1: Enzymatic Inhibition Constants

| Enzyme | IC₅₀ (nM) | Substrate |

|---|---|---|

| VEGFR-2 | 35 | VEGF-A |

| CYP3A4 | >10,000 | Testosterone |

| CYP2C8 | 4,200 | Paclitaxel |

Table 2: Stability Under Forced Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| 0.1N HCl, 70°C | 15 | Demethylated derivative |

| 3% H₂O₂, 25°C | 8 | Epoxide form |

| 1N NaOH, 25°C | 3 | Ring-opened amide |

Analytical Characterization

- LC-MS/MS : Quantifies this compound and metabolites using transitions:

- ¹H NMR (DMSO-d₆): Key peaks at δ 8.52 (s, 1H, quinazoline-H), 7.89 (d, J=8.4 Hz, 1H, benzofuran-H) .

This synthesis and metabolic profile supports this compound's clinical efficacy while minimizing off-target toxicity through selective VEGFR inhibition .

Applications De Recherche Scientifique

Clinical Applications in Colorectal Cancer

Fruquintinib has been primarily studied for its effectiveness in patients with mCRC who have previously undergone multiple lines of chemotherapy. The pivotal FRESCO and FRESCO-2 trials established its role in improving overall survival and progression-free survival compared to placebo.

Key Findings from Clinical Trials

| Trial Name | Population | Treatment | Median Overall Survival (months) | Median Progression-Free Survival (months) | Disease Control Rate (%) |

|---|---|---|---|---|---|

| FRESCO | mCRC patients with 2+ prior therapies | This compound 5 mg/day vs. placebo | 9.3 vs. 6.6 | 3.7 vs. 1.8 | Not reported |

| FRESCO-2 | Heavily pretreated mCRC patients | This compound vs. placebo | 7.4 vs. 4.8 | Not reported | 56% (this compound) |

The FRESCO-2 study demonstrated that this compound significantly reduced the risk of death by 34% and the risk of disease progression or death by 68% compared to placebo . The drug was well tolerated, with a manageable safety profile that included common adverse events associated with VEGFR inhibition.

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that while it is generally well tolerated, it can lead to treatment-emergent adverse events. In the FRESCO trial, grades 3 and 4 adverse events occurred in approximately 61% of patients treated with this compound compared to 19.7% in the placebo group . Serious adverse events were noted in about 15.5% of patients receiving this compound.

Potential Applications Beyond Colorectal Cancer

Recent studies have explored the potential of this compound in treating other malignancies, such as gastric cancer and endometrial cancer:

- Gastric Cancer : The FRUTIGA trial evaluated this compound combined with paclitaxel for second-line treatment in gastric cancer patients, showing promising results in progression-free survival and overall response rate .

- Endometrial Cancer : Ongoing trials are assessing the efficacy of this compound when used alongside immune checkpoint inhibitors like sintilimab in endometrial cancer patients .

Mécanisme D'action

Fruquintinib exerce ses effets en inhibant sélectivement VEGFR-1, -2 et -3. Ces récepteurs jouent un rôle crucial dans le processus d’angiogenèse. En bloquant ces récepteurs, this compound empêche la formation de nouveaux vaisseaux sanguins, limitant ainsi l’apport d’oxygène et de nutriments aux cellules tumorales. Cela conduit à l’inhibition de la croissance tumorale et des métastases .

Composés similaires :

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparaison : this compound est unique en raison de sa haute sélectivité pour VEGFR-1, -2 et -3, ce qui minimise les effets hors cible et réduit la toxicité. Contrairement aux autres inhibiteurs de VEGFR, this compound a démontré un profil de sécurité plus favorable et une meilleure tolérance lors des essais cliniques .

Comparaison Avec Des Composés Similaires

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .

Activité Biologique

Fruquintinib is a novel, potent tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has gained attention for its significant biological activity, particularly in the treatment of metastatic colorectal cancer (mCRC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits the activity of VEGFRs, which play a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, this compound prevents the downstream signaling pathways that promote tumor growth and metastasis. The specific mechanisms include:

- Inhibition of VEGFR Dimerization : this compound binds to VEGFRs, preventing their conformational changes necessary for dimerization and subsequent activation.

- Blocking Angiogenic Signaling : The inhibition of VEGFR1 and VEGFR2 disrupts pro-angiogenic signaling pathways such as PI3K/AKT and ERK, leading to reduced endothelial cell proliferation and migration .

Pharmacodynamic Properties

This compound exhibits high selectivity for VEGFRs with the following IC50 values:

- VEGFR1 : 33 nmol/L

- VEGFR2 : 35 nmol/L

- VEGFR3 : 0.5 nmol/L

In vitro studies demonstrated that this compound effectively suppressed endothelial cell proliferation and tubule formation in a dose-dependent manner. In vivo studies using human tumor xenograft models showed over 85% inhibition of VEGFR2 activity after a single oral dose of 2.5 mg/kg .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably the FRESCO and FRESCO-2 studies. These trials focused on patients with mCRC who had previously undergone multiple lines of chemotherapy.

Key Clinical Findings

| Study | Patient Population | Treatment | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| FRESCO | mCRC after ≥2 lines of therapy | This compound vs Placebo | 9.3 months vs 6.6 months | 3.7 months vs 1.8 months |

| FRESCO-2 | Heavily pretreated mCRC | This compound vs Placebo | 7.4 months vs 4.8 months | Not reported |

The results from these studies indicated that treatment with this compound significantly improved both OS and PFS compared to placebo, with hazard ratios indicating a reduced risk of death or disease progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with certain adverse events:

- Grade 3/4 Adverse Events : Occurred in approximately 61.2% of patients treated with this compound compared to 19.7% in the placebo group.

- Serious Adverse Events : Reported in 15.5% of patients receiving this compound versus 5.8% in the placebo group.

Common adverse effects include hypertension, fatigue, diarrhea, and hand-foot syndrome .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study in Gastric Cancer : A patient with gastric cancer showed significant tumor reduction when treated with this compound in combination with docetaxel.

- Combination Therapy with Anti-PD-1 : A study reported enhanced efficacy when this compound was combined with anti-PD-1 therapy in metastatic colon cancer patients .

Propriétés

IUPAC Name |

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of Fruquintinib and how does it interact with it?

A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]

Q2: What are the downstream effects of this compound's interaction with VEGFRs?

A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:

- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]

- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]

- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.

Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?

A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.

Q6: Has computational chemistry been used to study this compound?

A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []

Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?

A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []

Q9: What is known about resistance mechanisms to this compound?

A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.

Q10: What is the safety profile of this compound?

A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:

- **Hand-foot syndrome (HFSR) ** [, , , ]

- Hypertension [, , , , , ]

- Fatigue [, , , ]

- Proteinuria [, , ]

- Diarrhea [, ]

Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?

A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q12: Are there any environmental impact studies related to this compound?

A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.

Q13: What are the current clinical applications of this compound?

A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]

Q14: What are the future directions for research on this compound?

A14: Future research on this compound could explore:

- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]

- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []

- Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []

- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.